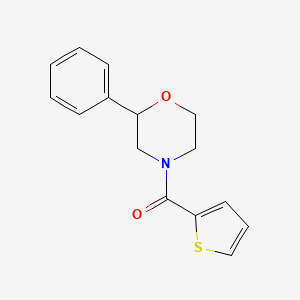

(2-Phenylmorpholino)(thiophen-2-yl)methanone

Description

Properties

IUPAC Name |

(2-phenylmorpholin-4-yl)-thiophen-2-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO2S/c17-15(14-7-4-10-19-14)16-8-9-18-13(11-16)12-5-2-1-3-6-12/h1-7,10,13H,8-9,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYOHGSOENDPDPZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1C(=O)C2=CC=CS2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Phenylmorpholino)(thiophen-2-yl)methanone typically involves the reaction of a phenylmorpholine derivative with a thiophene-containing reagent. The reaction conditions often include the use of a suitable solvent, such as dichloromethane or tetrahydrofuran, and a catalyst, such as a Lewis acid, to facilitate the reaction. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing the use of hazardous reagents and solvents. The industrial production process may also include steps for purification, such as recrystallization or chromatography, to obtain the compound in a highly pure form.

Chemical Reactions Analysis

Types of Reactions

(2-Phenylmorpholino)(thiophen-2-yl)methanone can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound to its corresponding alcohol or amine derivatives.

Substitution: The phenyl and thiophene rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halogens, alkyl halides, or acyl chlorides can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups onto the phenyl or thiophene rings.

Scientific Research Applications

(2-Phenylmorpholino)(thiophen-2-yl)methanone has a wide range of applications in scientific research, including:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: It may be used in studies involving enzyme inhibition or as a probe for investigating biological pathways.

Comparison with Similar Compounds

Thiophene vs. Furan/Phenyl Derivatives

Replacing the thiophene-2-yl group with furan-2-yl (as in Furan-2-yl(quinolin-3-yl)methanone, 3d'a in ) reduces sulfur-mediated electronic effects, altering solubility and binding affinity. For instance, thiophene’s higher electron-rich nature compared to furan enhances interactions with electron-deficient biological targets, as seen in VAChT inhibitors where thiophene derivatives (e.g., compound 9 in ) exhibit higher affinity (Ki = 5.00 nM) than pyrrole analogues (Ki = 18.4–26.6 nM) .

Morpholino vs. Thiomorpholino Substitutions

Replacing the morpholino oxygen with sulfur (thiomorpholino, as in (4-Fluoro-2-methoxyphenyl)(thiomorpholino)methanone, ) increases lipophilicity and alters conformational flexibility. This substitution can enhance membrane permeability but may reduce hydrogen-bonding capacity, impacting target selectivity .

Electronic and Photophysical Properties

Dual Phosphorescence in Dibenzothiophene Derivatives

Compounds like dibenzo[b,d]thiophen-2-yl(phenyl)methanone (59, ) exhibit dual phosphorescence due to mixed (n,π) and (π,π) transitions. The thiophene moiety stabilizes triplet states, enabling long-lived emission (τ = 104–123 ms). In contrast, (2-Phenylmorpholino)(thiophen-2-yl)methanone’s morpholino group may quench such emissions by introducing non-radiative decay pathways, highlighting the trade-off between structural complexity and photophysical performance .

VAChT Inhibition

The thiophene-2-yl group in this compound analogues is critical for VAChT binding. For example, replacing thiophene with 1-methylpyrrole (compounds 19a–b, ) reduces affinity 4–5-fold, underscoring the importance of sulfur’s polarizability and ring planarity in target engagement .

PHGDH Inhibition via α-Ketothioamide Derivatives

Morpholino-containing α-ketothioamides (e.g., 20–21, ) show moderate PHGDH inhibition (IC₅₀ ~ μM range). The ketone-thioamide motif in these compounds contrasts with this compound’s pure ketone linker, suggesting that introducing a thioamide could enhance enzyme binding but reduce metabolic stability .

Data Tables

Table 1: Comparison of Key Physicochemical Properties

*Estimated using fragment-based methods.

Q & A

Q. What are the established synthetic routes for (2-Phenylmorpholino)(thiophen-2-yl)methanone, and what key reaction conditions are required for optimal yield?

- Methodological Answer : The synthesis typically involves a multi-component reaction starting with a thiophen-2-yl precursor and a 2-phenylmorpholine derivative. Key steps include:

- Coupling Reactions : Use of palladium catalysts (e.g., Pd(PPh₃)₄) under inert atmospheres (N₂/Ar) to facilitate C–C bond formation .

- Solvent Optimization : Dichloromethane (DCM) or ethanol as solvents, with reaction temperatures maintained at 60–80°C to balance reactivity and stability of intermediates .

- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) is critical for isolating the product with >95% purity .

Yield optimization requires strict control of stoichiometry and catalyst loading (1–5 mol%) .

Q. Which spectroscopic and analytical techniques are most effective for confirming the structure and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR are used to verify the presence of the thiophen-2-yl ring (δ 6.8–7.5 ppm for aromatic protons) and morpholine moiety (δ 3.5–4.0 ppm for N–CH₂ groups) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 312.12) .

- X-ray Crystallography : Resolves bond lengths and angles, particularly for the ketone group (C=O bond ~1.22 Å) and spatial arrangement of substituents .

Q. What are the common chemical reactions that this compound undergoes, and what reagents are typically employed?

- Methodological Answer :

- Nucleophilic Substitution : Reacts with Grignard reagents (e.g., MeMgBr) at the ketone group to form secondary alcohols .

- Oxidation : Treatment with KMnO₄ in acidic conditions oxidizes the thiophene ring to a sulfone derivative .

- Cross-Coupling : Suzuki-Miyaura reactions with aryl boronic acids (Pd(OAc)₂, K₂CO₃) modify the phenyl group .

Advanced Research Questions

Q. How can computational methods like molecular docking or SAR modeling be applied to predict the bioactivity profile of this compound?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Modeling : Quantitative SAR (QSAR) models correlate substituent electronegativity (e.g., fluorine at the phenyl group) with enhanced receptor binding .

- Molecular Docking : Software like AutoDock Vina predicts interactions with enzyme targets (e.g., kinases) by analyzing hydrogen bonds between the morpholine oxygen and catalytic lysine residues .

- MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories to prioritize targets for experimental validation .

Q. What strategies are recommended for resolving contradictions in biological activity data obtained from different assay systems for this compound?

- Methodological Answer :

- Assay Cross-Validation : Compare results from cell-free (e.g., enzyme inhibition) and cell-based (e.g., cytotoxicity) assays. For example, discrepancies in IC₅₀ values may arise from membrane permeability issues, resolved via logP optimization .

- Metabolite Profiling : LC-MS/MS identifies degradation products (e.g., hydrolyzed ketone) that may interfere with activity in certain assays .

- Orthogonal Techniques : Use surface plasmon resonance (SPR) to validate binding kinetics if fluorescence-based assays show variability due to autofluorescence .

Q. What experimental approaches are used to determine the interaction mechanisms between this compound and specific enzyme targets?

- Methodological Answer :

- Isothermal Titration Calorimetry (ITC) : Quantifies binding affinity (Kd) and stoichiometry by measuring heat changes during ligand-enzyme interaction .

- X-ray Crystallography : Resolves co-crystal structures to identify key binding residues (e.g., hydrophobic pockets accommodating the phenyl group) .

- Kinetic Assays : Monitor enzyme inhibition via UV-Vis spectroscopy (e.g., NADH depletion in dehydrogenase assays) to distinguish competitive vs. non-competitive mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.